
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a phenylethyl group, and a tetrahydropyridazine core, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, typically starting with the preparation of the dioxidotetrahydrothiophen ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The subsequent steps involve the formation of the tetrahydropyridazine core and the attachment of the phenylethyl group through various organic reactions, including condensation and cyclization reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the tetrahydropyridazine core can be reduced to form alcohol derivatives.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Overview
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique molecular structure, which includes a tetrahydropyridazine core and multiple functional groups, suggests various applications ranging from drug development to biochemical research.
Medicinal Chemistry
The compound's structural characteristics suggest several medicinal applications:
- Anticancer Activity : Similar compounds have been studied for their ability to inhibit cancer cell growth. Research indicates that derivatives of tetrahydropyridazine and thiophenes can exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Compounds with similar scaffolds have shown promise as antimicrobial agents. The presence of the dioxo group may enhance the interaction with microbial targets, making it a candidate for further exploration in antibiotic development .
Drug Design and Development
Given its multi-target potential, this compound could serve as a lead structure in drug design:
- Multi-target Drug Candidate : The unique combination of functional groups allows for interactions with multiple biological targets. This characteristic is advantageous in developing drugs aimed at complex diseases such as cancer or bacterial infections .
- Synthesis of Derivatives : The compound can be modified to create derivatives with tailored properties for specific therapeutic applications. This versatility is crucial in medicinal chemistry for optimizing efficacy and reducing side effects .
Case Study 1: Anticancer Research
A study investigated the anticancer properties of tetrahydropyridazine derivatives similar to the compound . Results showed that certain modifications led to increased cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
Research focusing on thiophene-based compounds highlighted their effectiveness against Gram-positive bacteria. The incorporation of the dioxo group significantly enhanced antibacterial activity, suggesting that structural modifications could lead to new antibiotics .
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide include:
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has a similar dioxidotetrahydrothiophen ring but differs in the core structure and substituents.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide: This compound features a similar dioxidotetrahydrothiophen ring but has different functional groups and applications.
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic molecule characterized by a unique combination of functional groups, including a tetrahydropyridazine core and a dioxo-tetrahydrothiophene moiety. This structure suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.5 g/mol. The presence of the dioxo group and the tetrahydrothiophene structure enhances its reactivity, making it a candidate for various biological applications.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific biological activities of This compound have not been extensively documented in the literature; however, insights can be drawn from related compounds.
Anticancer Activity
In studies involving derivatives of tetrahydropyridazine and thiophene compounds:
- Cytotoxicity Studies : Compounds with similar structures showed significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives exhibited reduced cell viability ranging from 61% to 64% compared to control groups when tested at concentrations around 100 µM .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interactions with cellular signaling pathways and enzyme inhibition .
Antimicrobial Activity
Preliminary findings suggest that compounds containing similar heterocyclic structures may also possess antimicrobial properties:
- Activity Against Multidrug-resistant Bacteria : Research on related compounds has demonstrated effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies highlight the potential for developing new antimicrobial agents from this class of compounds .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Critical parameters include solvent polarity (e.g., polar aprotic solvents like DMF for substitution reactions), temperature control (60–100°C for cyclization), and catalysts (e.g., Lewis acids for carboxamide formation). Purification often requires column chromatography or recrystallization, with HPLC and NMR used to confirm intermediate and final product structures .
Q. How can the structural integrity of the compound be validated post-synthesis?
Structural validation requires a combination of spectroscopic techniques:
- 1H/13C NMR to confirm hydrogen/carbon environments (e.g., dihydropyridazine ring protons at δ 3.5–4.5 ppm, sulfone groups at δ 130–135 ppm in 13C NMR).
- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxamide).
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What methodologies are recommended for assessing purity and stability?
- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
- Thermogravimetric analysis (TGA) to evaluate thermal stability under nitrogen atmosphere.
- Accelerated stability studies in varied pH buffers (e.g., 1–10) at 40°C to simulate degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in the tetrahydrothiophene sulfone moiety formation?
The 1,1-dioxidotetrahydrothiophene group is prone to over-oxidation or ring-opening. Mitigation strategies include:
- Low-temperature oxidation (−10°C to 0°C) using mild oxidizing agents (e.g., H2O2 in acetic acid).
- Protecting-group chemistry (e.g., tert-butyloxycarbonyl for amine intermediates).
- Real-time monitoring via in situ FTIR to track sulfone formation and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in biological activity data across assays?
Discrepancies in activity (e.g., varying IC50 values in enzyme inhibition assays) may arise from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in buffer systems.
- Target promiscuity : Conduct counter-screening against related enzymes (e.g., kinase panels) and validate via surface plasmon resonance (SPR) for binding specificity.
- Metabolic interference : Include liver microsome stability assays (e.g., human CYP450 isoforms) to rule out off-target effects .
Q. What computational approaches are suitable for predicting interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to enzymes like phosphodiesterases or kinases. Prioritize targets with conserved sulfone-binding pockets.
- MD simulations (GROMACS) to assess ligand-protein stability over 100 ns trajectories.
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization
Intermediate | Key Reaction Step | Analytical Method | Critical Data |
---|---|---|---|
Tetrahydrothiophene-3-amine | Sulfonation | 1H NMR (DMSO-d6) | δ 3.2–3.8 ppm (m, 4H, SO2 adjacent CH2) |
Dihydropyridazine-carboxylic acid | Cyclization | HPLC (95% purity) | Retention time: 8.2 min |
Table 2: Common Contaminants and Mitigation
Contaminant | Source | Mitigation |
---|---|---|
Over-oxidized sulfone | H2O2 excess | Reduce reaction time to 2–4 hr |
Hydrolysis byproducts | Aqueous workup | Lyophilize intermediates immediately |
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(2-phenylethyl)-4,5-dihydropyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-16-7-6-15(19-20(16)14-9-11-25(23,24)12-14)17(22)18-10-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLWXDOVGXKJBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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